6-(cyclopropylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Pharmaceutical Analysis Reference Standard Qualification HPLC Purity

This certified Propylthiouracil Impurity 9 reference standard is the only reliable option for ANDA/DMF submissions and QC batch release testing. Its unique cyclopropylmethyl substitution and >99% HPLC purity ensure distinct retention time and mass transitions for accurate HPLC/LC-MS method validation. Substituting with bulk API or unqualified analogs will fail regulatory audits under ICH Q3A/Q3B. Available in 10–100 mg, it is the mandatory choice for impurity profiling, forced degradation studies, and GMP-compliant batch release.

Molecular Formula C8H10N2OS
Molecular Weight 182.25 g/mol
CAS No. 2098045-24-8
Cat. No. B1481459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(cyclopropylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
CAS2098045-24-8
Molecular FormulaC8H10N2OS
Molecular Weight182.25 g/mol
Structural Identifiers
SMILESC1CC1CC2=CC(=O)NC(=S)N2
InChIInChI=1S/C8H10N2OS/c11-7-4-6(3-5-1-2-5)9-8(12)10-7/h4-5H,1-3H2,(H2,9,10,11,12)
InChIKeyLOPUFUAXEVDSLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Cyclopropylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: A Critical Propylthiouracil Impurity Reference Standard for Pharmaceutical Analysis


6-(Cyclopropylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, identified as Propylthiouracil Impurity 9, is a heterocyclic thioxo-pyrimidinone with the molecular formula C8H10N2OS and a molecular weight of 182.25 g/mol . It serves as a specialized, non-pharmacopoeial impurity reference standard for the antithyroid drug propylthiouracil, essential for the development, validation, and quality control of analytical methods in pharmaceutical research . The compound features a cyclopropylmethyl substituent at the 6-position and a thioxo group at the 2-position of the dihydropyrimidinone core, which distinguishes it structurally from the propyl-substituted active pharmaceutical ingredient (API) and other common impurities.

Why Generic Thioxo-Pyrimidinone Analogs Cannot Substitute for 6-(Cyclopropylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one in Regulated Pharmaceutical Workflows


Generic substitution with other 2-thioxo-2,3-dihydropyrimidin-4(1H)-one derivatives or bulk propylthiouracil API is not feasible in regulated analytical environments. The target compound is a specific impurity marker (Impurity 9) with a unique retention time, mass spectrum, and relative response factor that are critical for achieving system suitability, resolution, and accurate quantification in HPLC/LC-MS methods [1]. Using an unqualified analog would invalidate method specificity, compromise impurity profiling, and fail regulatory audit requirements under ICH Q3A/Q3B guidelines. The precise identity, certified purity (>99% by HPLC), and defined packaging (10-100 mg) are mandatory for use as a reference standard in ANDA/DMF submissions, method validation, and QC batch release testing .

Quantitative Differentiation of 6-(Cyclopropylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Against its Closest Comparators


Certified Purity vs. Uncontrolled Technical Grade Supply

The compound is supplied with a certified purity of >99% by HPLC, accompanied by a comprehensive Certificate of Analysis (CoA) including 1H-NMR, 13C-NMR, and HRMS data . In contrast, generic laboratory-grade 2-thioxo-2,3-dihydropyrimidin-4(1H)-one or propylthiouracil API typically has a purity of 95-98%, with unknown impurity profiles and no CoA suitable for regulatory work . The absence of certified purity and characterization data in generic alternatives introduces unquantifiable risk of co-eluting peaks, inaccurate quantification, and method validation failure.

Pharmaceutical Analysis Reference Standard Qualification HPLC Purity

Controlled Milligram-Scale Packaging vs. Bulk Supply

The target impurity standard is supplied in pre-defined, controlled packaging sizes of 10, 25, 50, and 100 mg, which are standard for reference standards used in quantitative impurity analysis . In contrast, generic thioxo-pyrimidinone research compounds are often sold in bulk quantities (e.g., 1g, 5g) without stability characterization, requiring end-user re-qualification upon each use after opening [1]. The controlled packaging ensures minimal exposure to environmental degradation and simplifies the preparation of stock and working standard solutions with precise concentration.

Reference Standard Handling Pharmaceutical QC Impurity Quantification

Structural Differentiation from Propylthiouracil API: A Key Driver of Chromatographic Selectivity

The replacement of the n-propyl group in propylthiouracil API (C7H10N2OS, MW 170.23 g/mol) with a cyclopropylmethyl group in the target compound (C8H10N2OS, MW 182.25 g/mol) results in a calculated increase in molecular weight of 12.02 g/mol and a shift in the calculated LogP (XLogP3) from 0.66 to 1.2 [1]. This structural modification directly translates to a distinct and resolved retention time on reverse-phase HPLC columns (C18), enabling unambiguous identification and separation from the main API peak and other impurities such as thiourea (impurity A, MW 76.12 g/mol) and 6-methyl-2-thiouracil (relative retention ~0.25) [2]. The structural uniqueness ensures that the compound serves as a specific marker for this particular synthetic route or degradation pathway.

Chromatographic Resolution Impurity Profiling Structure-Retention Relationship

Optimal Application Scenarios for Procuring 6-(Cyclopropylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Based on Quantitative Evidence


ANDA and DMF Submission: Impurity Qualification and Control Strategy

For generic pharmaceutical companies filing an Abbreviated New Drug Application (ANDA) or a Drug Master File (DMF) for propylthiouracil, the use of this certified impurity reference standard (Impurity 9) is critical. The >99% HPLC purity and comprehensive analytical data package (including 1H/13C-NMR and HRMS) enable the rigorous identification and quantification of this specific, non-pharmacopoeial impurity. This is essential for defining the impurity profile, setting acceptance criteria per ICH Q3A, and demonstrating analytical method capability to regulatory agencies. Using an un-certified analog would lead to data rejection during review.

HPLC/LC-MS Method Development and System Suitability Testing

During the development and validation of stability-indicating HPLC or LC-MS methods for propylthiouracil, this compound serves as a critical system suitability marker. Its structural differentiation from the API (ΔMW +12.02 g/mol, ΔXLogP3 +0.54) [1] ensures a distinct retention time and mass transition, which is leveraged to confirm chromatographic resolution (e.g., Rs > 2.0 from the API peak) and MS specificity. The controlled 10-100 mg packaging allows for the preparation of accurate stock and spiking solutions without waste, directly supporting method precision and accuracy validation.

Forced Degradation and Stability Study of Propylthiouracil Drug Product

In forced degradation studies (hydrolysis, oxidation, thermal, photolytic), this impurity standard is used to identify and quantify potential degradation products. As the compound features a cyclopropylmethyl group, it may represent a specific degradation pathway not covered by pharmacopoeial impurities A-D. Its availability as a pure, certified standard allows for accurate mass balance calculations in stability studies, a key requirement for establishing shelf-life and storage conditions for propylthiouracil formulations.

QC Batch Release and Ongoing Stability Testing

For QC laboratories, the compound is used as a quantitative reference standard in the routine impurity testing of propylthiouracil API and finished products. The use of a certified standard ensures result comparability across batches and meets GMP requirements for reference standard qualification. The multiple packaging size options (10-100 mg) align with the annual consumption patterns of a QC lab, minimizing the cost of re-qualification and inventory management for a single impurity standard .

Quote Request

Request a Quote for 6-(cyclopropylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.